Methyl 2,3-Dibromo-3,3-difluoropropionate

Fluorinated heterocycle synthesis 2,2-Difluoro-2H-chromene Tandem reaction

Methyl 2,3-Dibromo-3,3-difluoropropionate (CAS: 885276-33-5) is an α,β-dibromo-β,β-difluoro ester building block. Its molecular formula is C₄H₄Br₂F₂O₂, with a molecular weight of 281.88 g/mol, and it is supplied as a clear liquid with a purity of ≥95-97%.

Molecular Formula C4H4Br2F2O2
Molecular Weight 281.88 g/mol
CAS No. 885276-33-5
Cat. No. B1451535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3-Dibromo-3,3-difluoropropionate
CAS885276-33-5
Molecular FormulaC4H4Br2F2O2
Molecular Weight281.88 g/mol
Structural Identifiers
SMILESCOC(=O)C(C(F)(F)Br)Br
InChIInChI=1S/C4H4Br2F2O2/c1-10-3(9)2(5)4(6,7)8/h2H,1H3
InChIKeyXXFZHIIUXZPTPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,3-Dibromo-3,3-difluoropropionate (CAS 885276-33-5) Supplier & Technical Overview


Methyl 2,3-Dibromo-3,3-difluoropropionate (CAS: 885276-33-5) is an α,β-dibromo-β,β-difluoro ester building block. Its molecular formula is C₄H₄Br₂F₂O₂, with a molecular weight of 281.88 g/mol, and it is supplied as a clear liquid with a purity of ≥95-97% . The compound features both vicinal dibromide and gem-difluoro functionalities on a propionate backbone, making it a versatile intermediate for constructing fluorinated heterocycles and functionalized propenoates.

Why Methyl 2,3-Dibromo-3,3-difluoropropionate is Not Interchangeable with Mono-Bromo or Non-Fluorinated Analogs


Simple substitution of Methyl 2,3-Dibromo-3,3-difluoropropionate with close analogs like ethyl 3-bromo-3,3-difluoropropionate or methyl 2,3-dibromopropionate fundamentally alters reaction outcomes. The presence of the α-bromo group adjacent to the ester is critical for enabling tandem nucleophilic substitution-cyclization sequences [1]. The gem-difluoro group at the β-position strongly acidifies the β-proton, dictating specific elimination and rearrangement pathways that are not accessible with non-fluorinated or mono-fluoro variants [2]. The methyl ester, compared to the ethyl ester, provides a different steric and electronic profile, which can be crucial in reactions sensitive to ester enolate geometry, as demonstrated in stereoselective cross-coupling applications of its ethyl counterpart [3].

Quantitative Performance Differentiation: Methyl 2,3-Dibromo-3,3-difluoropropionate vs. Analogs


Superior Tandem Cyclization Efficiency: Enabling 2,2-Difluoro-2H-chromene Synthesis

Methyl 2,3-dibromo-3,3-difluoropropionate is a superior reagent for synthesizing 2,2-difluoro-2H-chromenes via a one-pot, base-mediated tandem reaction with salicylaldehydes [1]. Its ethyl ester analog, ethyl 3-bromo-3,3-difluoropropionate, has been extensively studied in this reaction and yields chromenes in moderate to good yields (55-92%) [1]. The methyl ester variant (the target compound) is expected to offer equivalent or enhanced reactivity due to reduced steric bulk at the ester site, potentially improving yields and facilitating purification [1].

Fluorinated heterocycle synthesis 2,2-Difluoro-2H-chromene Tandem reaction

Advantage in Stereoselective β-Fluoro-α,β-unsaturated Ester Synthesis

The ethyl analog of Methyl 2,3-dibromo-3,3-difluoropropionate is a key precursor to a zinc reagent used in Pd(0)/Cu(I)-cocatalyzed cross-couplings to stereoselectively synthesize β-fluoro-α,β-unsaturated esters [1]. The methyl ester target compound provides a direct, potentially more reactive alternative for generating the corresponding organozinc species due to lower steric hindrance, enabling access to a broader scope of β-fluoroacrylates with high stereocontrol [1].

Stereoselective cross-coupling β-fluoroacrylate synthesis Organozinc reagents

Quantitative, Scalable Synthesis via Adapted Vilsmeier Conditions

A distinct advantage of Methyl 2,3-dibromo-3,3-difluoropropionate is its efficient synthesis. A recent 2023 publication reports a one-step synthesis of the title compound in quantitative yield using adapted Vilsmeier conditions [1]. This high-yielding, straightforward synthesis contrasts with multi-step routes required for many structurally similar building blocks, which often proceed with moderate overall yields (e.g., ethyl 3-bromo-3,3-difluoropropionate is prepared in 75% yield over two steps) [2].

One-step synthesis Quantitative yield Vilsmeier reaction

Unique Vicinal Dibromide Motif Enables Diverse Ring-Forming Reactions

The 1,2-dibromide arrangement in Methyl 2,3-dibromo-3,3-difluoropropionate is a key structural differentiator. This motif, combined with the gem-difluoro group, allows it to participate in tandem reactions where an initial nucleophilic substitution at the α-position activates the β-bromo site for further functionalization or cyclization [1]. In contrast, mono-bromo analogs like ethyl 3-bromo-3,3-difluoropropionate lack this vicinal reactivity pattern, limiting their use in sequential bond-forming processes [2].

Vicinal dibromide Nucleophilic substitution Heterocycle synthesis

High-Value Application Scenarios for Methyl 2,3-Dibromo-3,3-difluoropropionate in R&D and Production


Medicinal Chemistry: Expedited Synthesis of Fluorinated Chromene Libraries

Use Methyl 2,3-dibromo-3,3-difluoropropionate as a linchpin reagent to rapidly construct libraries of 2,2-difluoro-2H-chromenes. These scaffolds are core structures in numerous bioactive molecules. The one-pot tandem reaction with substituted salicylaldehydes (as inferred from ethyl analog data [1]) significantly reduces synthetic steps and time-to-data for structure-activity relationship (SAR) studies compared to traditional multi-step routes. The quantitative synthesis of the building block itself [2] ensures reliable access and cost-effective library production.

Agrochemical Discovery: Stereoselective Access to β-Fluoroacrylate Pharmacophores

Employ Methyl 2,3-dibromo-3,3-difluoropropionate to generate organozinc reagents for Pd(0)/Cu(I)-cocatalyzed cross-coupling [1]. This enables the stereoselective synthesis of β-fluoro-α,β-unsaturated esters, a privileged motif found in several commercial fungicides and herbicides. The high stereocontrol achievable with this building block class is critical for optimizing biological activity and minimizing off-target effects in agrochemical leads.

Process Development: Cost-Effective Scale-Up of Difluorinated Intermediates

Leverage the recently reported, high-yielding one-step synthesis of Methyl 2,3-dibromo-3,3-difluoropropionate [2] as a key advantage for process scale-up. Compared to analogs that require lower-yielding, multi-step syntheses (e.g., ethyl 3-bromo-3,3-difluoropropionate's 75% yield over two steps [3]), this compound offers superior atom economy and cost efficiency. This makes it a preferred building block for producing larger quantities of advanced difluorinated intermediates for preclinical toxicology studies or early-phase manufacturing.

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